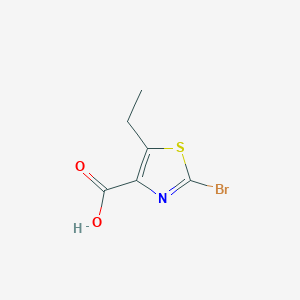

2-Bromo-5-ethylthiazole-4-carboxylic acid

Description

Historical Context and Evolution of Thiazole-Based Scaffolds in Research

The thiazole (B1198619) scaffold is a fundamental component in a multitude of biologically active compounds and has been integral to the development of numerous FDA-approved drugs. The unique structural and electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, capable of engaging with a wide range of biological targets. This has led to its incorporation into drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, antihypertensive, and antiviral agents.

Historically, the exploration of thiazole chemistry was closely linked to the discovery of thiamine (B1217682) (Vitamin B1), which contains a substituted thiazole ring. This discovery spurred further investigation into the synthesis and properties of thiazole derivatives. In the decades that followed, the 2-aminothiazole (B372263) moiety, in particular, became a hallmark of third-generation cephalosporin (B10832234) antibiotics, significantly broadening the spectrum of activity against bacterial infections. Today, the applications of thiazole derivatives have expanded far beyond antibiotics. They are crucial components in the synthesis of kinase inhibitors for cancer therapy, agents for treating gout, and compounds used in agricultural chemistry as fungicides and herbicides. The continuous evolution of synthetic methodologies has enabled chemists to create increasingly complex and functionally diverse thiazole-containing molecules, solidifying the scaffold's importance in contemporary chemical research.

Significance of Halogenated Heterocycles as Strategic Building Blocks

In modern organic synthesis, halogenated heterocycles are indispensable tools for constructing complex molecular architectures. The incorporation of a halogen atom, such as bromine, chlorine, or iodine, onto a heterocyclic ring provides a reactive "handle" that facilitates a wide variety of chemical transformations. Due to their high electrophilicity and excellent leaving group properties, halogens play a pivotal role in the activation and subsequent functionalization of organic compounds.

Overview of 2-Bromo-5-ethylthiazole-4-carboxylic acid as a Central Research Target

This compound emerges as a compound of significant interest at the intersection of thiazole chemistry and the strategic use of halogenated building blocks. While extensive research on this specific molecule is not widely published, its structural features—a thiazole core, a reactive bromine atom at the 2-position, and carboxylic acid and ethyl groups at the 4- and 5-positions, respectively—position it as a highly valuable intermediate for synthetic chemistry.

The reactivity of this molecule is largely dictated by the bromine atom at the C2 position, which is a prime site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents to build molecular complexity. The carboxylic acid group at the C4 position offers another point for modification, such as conversion to amides, esters, or other functional groups, which is a common strategy for tuning the biological activity of a lead compound. The ethyl group at the C5 position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.

The utility of this scaffold can be inferred from the well-documented applications of its close structural analogs. For instance, 2-bromo-4-methylthiazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, particularly antimicrobials and herbicides. chemimpex.com Similarly, the parent compound, 2-bromothiazole-5-carboxylic acid, is used as a reagent to synthesize potent azole-based protein kinase B inhibitors, some of which exhibit anti-cancer properties. chemicalbook.com The ethyl ester of a related compound is used in the synthesis of Febuxostat, a drug for treating gout. guidechem.com

Given these precedents, this compound represents a versatile platform for the development of new chemical entities. Its trifunctional nature provides chemists with multiple avenues for structural diversification, making it an ideal candidate for library synthesis in drug discovery campaigns and a strategic building block for creating novel materials and agrochemicals.

Physicochemical Properties of this compound and Related Analogs

The following table outlines the key physicochemical properties of this compound and several of its closely related structural analogs. This comparative data highlights how modifications to the substituent groups on the thiazole ring can influence the molecule's fundamental chemical characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| This compound | C6H6BrNO2S | 236.09 | Not Available | Predicted Properties: Highly functionalized scaffold for organic synthesis. |

| 2-Bromo-4-ethylthiazole-5-carboxylic acid | C6H6BrNO2S | 236.09 | 162651-08-3 | Density: 1.766 g/cm³ (Predicted), Boiling Point: 338.1 °C (Predicted) chembk.com |

| 2-Bromo-4-methylthiazole-5-carboxylic acid | C5H4BrNO2S | 222.06 | 100149-11-9 | Melting Point: 153 °C (decomposes) chemimpex.com |

| 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | 208.04 | 54045-76-0 | Melting Point: 182 °C (decomposes) chemicalbook.com |

| 4-(4-Bromophenyl)thiazole-2-carboxylic acid | C10H6BrNO2S | 284.13 | 886366-94-5 | Solid form, used as a synthetic intermediate sigmaaldrich.com |

Propriétés

IUPAC Name |

2-bromo-5-ethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRVRAMGBHXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Ethylthiazole 4 Carboxylic Acid

Transformations Involving the Bromine Substituent at C-2

The bromine atom at the C-2 position of the thiazole (B1198619) ring is the primary site for a range of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The inherent electron deficiency of the C-2 position in the thiazole ring facilitates these reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of the electron-withdrawing carboxylic acid group at the C-4 position is expected to activate the C-2 position for nucleophilic aromatic substitution (SNAr). While specific studies on 2-Bromo-5-ethylthiazole-4-carboxylic acid are not extensively documented, the reactivity of analogous 2-bromothiazoles suggests that it will react with various nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups and the heteroatoms of the thiazole ring.

Common nucleophiles that could potentially displace the bromide include alkoxides, thiolates, and amines. The general mechanism involves the addition of the nucleophile to the C-2 carbon, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore the aromaticity of the thiazole ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent at C-2 serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and heteroarylboronic acids or their esters. nih.govtcichemicals.com This reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govtcichemicals.com

The catalytic cycle involves the oxidative addition of the 2-bromothiazole derivative to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reaction conditions can often be tuned to tolerate a wide range of functional groups. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Analogous 2-Bromothiazole Derivatives (Note: The following data is for analogous compounds and serves to illustrate the expected reactivity of this compound.)

| 2-Bromothiazole Derivative | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromo-4-methylthiazole-5-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Phenyl-4-methylthiazole-5-carboxylic acid | 85 |

| Ethyl 2-bromothiazole-4-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | 92 |

| 2-Bromothiazole | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 2-(3-Thienyl)thiazole | 78 |

Beyond the Suzuki-Miyaura coupling, the bromine at C-2 of this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction would involve the coupling of the thiazole derivative with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: This involves the reaction with an organozinc reagent, offering a powerful method for the formation of C-C bonds with a high degree of functional group tolerance.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. It is plausible that this compound could undergo copper-catalyzed coupling with amines, alcohols, and thiols to form the corresponding 2-substituted thiazole derivatives. These reactions often require higher temperatures and the use of a ligand to facilitate the coupling process.

Table 2: Potential Copper-Catalyzed Coupling Reactions (Note: The following data is hypothetical and based on the general reactivity of aryl bromides in copper-catalyzed reactions.)

| Coupling Partner | Catalyst | Ligand | Base | Product |

| Aniline | CuI | 1,10-Phenanthroline | K₂CO₃ | 2-(Phenylamino)-5-ethylthiazole-4-carboxylic acid |

| Phenol | Cu₂O | 2,2,6,6-Tetramethyl-3,5-heptanedione | Cs₂CO₃ | 2-Phenoxy-5-ethylthiazole-4-carboxylic acid |

| Thiophenol | CuI | L-Proline | K₂CO₃ | 2-(Phenylthio)-5-ethylthiazole-4-carboxylic acid |

Reactions of the Carboxylic Acid Moiety at C-4

Common reactions of the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC) to form the corresponding ester.

Amide Formation: Reaction with an amine, often activated by conversion to an acyl chloride (using, for example, SOCl₂ or (COCl)₂) or by using peptide coupling reagents (e.g., HATU, HOBt/EDC), to yield the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation could potentially be achieved under harsh thermal conditions or through specialized metal-catalyzed methods. future4200.com

The ability to perform these transformations on the carboxylic acid moiety, in conjunction with the reactions at the C-2 position, allows for the synthesis of a diverse array of substituted thiazole derivatives from the this compound scaffold.

Esterification and Transesterification Reactions

The carboxylic acid moiety of this compound can readily undergo esterification. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. wikipedia.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. wikipedia.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the carbonyl oxygen of the resulting ester yields the final product. masterorganicchemistry.com

While specific studies on the esterification of this compound are not extensively documented, the principles of Fischer esterification are broadly applicable. For instance, the related compound, ethyl 2-bromothiazole-5-carboxylate, is a known synthetic intermediate, suggesting that the esterification of the corresponding carboxylic acid is a feasible and utilized transformation. guidechem.com

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a potential reaction for esters derived from this compound. This process can be catalyzed by either acids or bases.

Amidation and Peptide Coupling Methodologies

The carboxylic acid group of this compound can be converted to an amide via reaction with an amine. This transformation is of significant importance in medicinal chemistry for the synthesis of bioactive compounds. The direct reaction of the carboxylic acid with an amine is generally not feasible and requires the activation of the carboxylic acid.

One common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide. For example, 2-Bromo-5-methylthiazole-4-carboxylic acid has been successfully converted to its corresponding N-substituted amide by first treating it with oxalyl chloride to form the acyl chloride, which is then reacted with the desired amine. guidechem.com

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under mild conditions. The choice of coupling reagent can be critical to achieving high yields and minimizing side reactions, particularly when dealing with sensitive substrates or electron-deficient amines. nih.gov

The general mechanism for peptide coupling involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides, or an activated ester for HOBt-based reagents). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of byproducts derived from the coupling reagent. researchgate.net

Below is a table summarizing various peptide coupling reagents and their general applicability for the amidation of carboxylic acids like this compound.

| Coupling Reagent Class | Examples | General Conditions | Notes |

| Carbodiimides | EDC, DCC | Typically used with an additive like HOBt or DMAP to improve efficiency and reduce side reactions. nih.gov | The urea byproduct from DCC can be difficult to remove. EDC and its byproduct are water-soluble, facilitating easier workup. |

| Phosphonium Salts | PyBOP, BOP | Require a non-nucleophilic base (e.g., DIPEA) to neutralize the carboxylic acid. | Highly efficient but can be expensive. |

| Aminium/Uronium Salts | HATU, HBTU | Also require a non-nucleophilic base. | Known for their high reactivity and low rates of racemization. |

| Other | CDI | Forms a reactive acylimidazolide intermediate. | Can be a good choice for simple amidation reactions. |

Decarboxylation Reactions and Their Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide. While simple carboxylic acids are generally stable to heat, decarboxylation can occur under specific conditions or when certain structural features are present. For aromatic and heteroaromatic carboxylic acids, the ease of decarboxylation is related to the stability of the resulting carbanion intermediate.

The decarboxylation of thiazole-4-carboxylic acids is not a commonly observed reaction under standard conditions, suggesting a significant activation barrier. The mechanism of decarboxylation for such compounds would likely involve the formation of a zwitterionic intermediate, where the thiazole nitrogen is protonated and the carboxylate is deprotonated. The subsequent loss of CO2 would generate a carbanion at the C-4 position of the thiazole ring. The stability of this carbanion is a key factor in determining the reaction rate.

In the case of this compound, the electron-withdrawing nature of the bromine atom at the 2-position and the thiazole ring itself would destabilize a carbanion at C-4, making decarboxylation thermodynamically unfavorable. However, under forcing conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation might be induced. For instance, heating the sodium salt of a carboxylic acid with soda lime is a classic method for decarboxylation. libretexts.org

Mechanistic studies on the decarboxylation of related heterocyclic carboxylic acids, such as 5-amino-1,3,4-thiadiazole-2-carboxylic acid, suggest that the reaction proceeds through the protonated form of the molecule, with the rate being pH-dependent. researchgate.net A similar mechanism could be postulated for this compound, where protonation of the thiazole nitrogen facilitates the cleavage of the C-C bond. The reaction likely proceeds through a cyclic transition state, especially in the presence of a β-carbonyl group, though this is not present in the title compound. youtube.comcsbsju.edu

Formation of Acid Chlorides and Anhydrides

The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid chlorides and anhydrides. These derivatives are valuable intermediates in the synthesis of esters, amides, and other acyl compounds.

The formation of an acid chloride is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. As previously mentioned, 2-Bromo-5-methylthiazole-4-carboxylic acid has been successfully converted to its acid chloride using oxalyl chloride in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). guidechem.com This method is generally mild and efficient.

The mechanism for the reaction with thionyl chloride involves the initial attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and a proton to form a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride.

Acid anhydrides can be prepared from this compound through several methods. One common route involves the reaction of the corresponding acid chloride with a carboxylate salt. Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, although this usually requires harsh conditions. More conveniently, anhydrides can be generated in situ using coupling reagents like dicyclohexylcarbodiimide (DCC).

Reactivity of the Ethyl Group at C-5 (or analogous alkyl substituents)

The ethyl group at the C-5 position of the thiazole ring is generally considered to be relatively unreactive under many conditions. However, it can undergo reactions typical of alkyl groups on aromatic systems, particularly free-radical halogenation at the benzylic-like position (the carbon atom attached to the thiazole ring). This would lead to the formation of a 1-(2-bromo-4-carboxythiazol-5-yl)ethyl halide. Such reactions are typically initiated by light or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)).

Furthermore, strong oxidizing agents could potentially oxidize the ethyl group. Depending on the reaction conditions, this could lead to the formation of an acetyl group or, under more vigorous conditions, cleavage of the ethyl group to a carboxylic acid. However, the thiazole ring itself can be sensitive to strong oxidation, so achieving selective oxidation of the ethyl group would require careful choice of reagents and conditions.

Electrophilic and Radical Reactions on the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity in electrophilic substitution reactions is influenced by the presence of the nitrogen and sulfur atoms. The electron density in the thiazole ring is not evenly distributed; the C-5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.com The presence of an electron-donating group at the 2-position can further activate the C-5 position towards electrophilic substitution. pharmaguideline.com

While direct electrophilic substitution on the thiazole ring of the title compound is challenging, reactions involving the bromine atom are possible. For example, the bromine at C-2 can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the ring. Alternatively, the C-Br bond can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which would allow for the introduction of new carbon-carbon bonds at the 2-position.

Information on radical reactions specifically targeting the thiazole ring of this compound is scarce. In general, radical reactions on aromatic systems can occur, but they are often less selective than electrophilic or nucleophilic substitutions. It is possible that under specific radical-generating conditions, addition or substitution reactions could occur on the thiazole ring, but this is not a well-explored area for this particular compound. Radical reactions are more likely to occur at the C-5 ethyl group, as discussed in the previous section. lumenlearning.com

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 5 Ethylthiazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map can be constructed.

The ¹H NMR spectrum of 2-Bromo-5-ethylthiazole-4-carboxylic acid is expected to display distinct signals corresponding to the ethyl group and the carboxylic acid proton. Due to the absence of protons on the thiazole (B1198619) ring, the spectrum is anticipated to be relatively simple.

The ethyl group should present as a quartet and a triplet, characteristic of an A₃X₂ spin system. The methylene (B1212753) protons (-CH₂-), being adjacent to the electron-withdrawing thiazole ring, would appear as a quartet deshielded relative to a typical aliphatic chain. The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the methylene protons. The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, a position highly dependent on solvent and concentration due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH ₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 | 3H |

| -CH ₂- (ethyl) | 2.8 - 3.1 | Quartet (q) | ~7.5 | 2H |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | 1H |

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (Br, S, N, O) and the aromaticity of the thiazole ring.

The carbonyl carbon of the carboxylic acid is expected at the most downfield position (160-170 ppm). The three carbons of the thiazole ring will have characteristic shifts, with C2 being the most deshielded due to its attachment to both the electronegative nitrogen and bromine atoms. The C4 and C5 carbons, substituted with the carboxylic acid and ethyl groups respectively, will appear in the aromatic region. The two carbons of the ethyl group will be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ (ethyl) | 13 - 16 |

| C H₂- (ethyl) | 22 - 26 |

| C 5-Thiazole | 135 - 145 |

| C 4-Thiazole | 145 - 155 |

| C 2-Thiazole | 150 - 160 |

| -C OOH | 165 - 175 |

While one-dimensional NMR provides primary structural information, two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between protons. A clear cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the methyl proton signal and the methyl carbon signal, and another between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methylene protons of the ethyl group to the C5 and C4 carbons of the thiazole ring.

The methylene protons to the methyl carbon of the ethyl group.

The carboxylic acid proton to the C4 and C=O carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations, which could help confirm the spatial proximity of the ethyl group to the carboxylic acid function, although significant correlations are not expected for this small molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected for the O-H stretch, typically centered around 3000 cm⁻¹, often overlapping with the C-H stretching vibrations of the ethyl group. The carbonyl (C=O) stretch of the carboxylic acid should appear as a very strong and sharp band. The spectrum will also feature absorptions corresponding to the C-H bonds of the ethyl group, C=N and C=C stretching of the thiazole ring, and C-Br stretching.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N / C=C Stretch (Thiazole Ring) | 1500 - 1600 | Medium |

| C-H Bend (Aliphatic) | 1375 - 1465 | Medium |

| O-H Bend (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-O Stretch (Carboxylic Acid) | 1180 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. While the O-H and C=O stretches are strong in IR, they are typically weaker in Raman spectra. Conversely, the C=C and C=N symmetric stretching vibrations of the thiazole ring, as well as the C-S and C-Br bonds, are expected to give rise to more intense Raman signals. The symmetric C-H stretching of the ethyl group would also be a prominent feature. This technique would be particularly useful for characterizing the skeletal vibrations of the thiazole ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and structural fragments of a compound. Different ionization and analysis methods offer complementary data for a complete picture.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a molecular formula of C6H6BrNO2S, HRMS provides an exact mass measurement that can confirm this composition. The presence of bromine is distinctly characterized by its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in a high-resolution spectrum, showing two peaks of nearly equal intensity separated by approximately 2 Da. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like carboxylic acids without causing significant fragmentation. In ESI-MS analysis of this compound, the compound is typically ionized to form either a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Given the acidic nature of the carboxylic group, negative ion mode is often preferred and would be expected to produce a strong signal corresponding to the deprotonated molecule. The resulting mass spectrum would prominently feature the isotopic pattern of the [M-H]- ion, providing clear evidence for the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While carboxylic acids can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization (e.g., esterification) can make them more amenable to this technique. When applicable, GC-MS can be used to assess the purity of a sample of this compound. The retention time from the GC provides a characteristic identifier, while the mass spectrometer provides a fragmentation pattern upon electron ionization. This pattern, or "fingerprint," can be used to confirm the identity of the compound by analyzing the masses of its structural fragments.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The thiazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. The UV-Vis spectrum would be expected to show absorption bands characteristic of π → π* and n → π* transitions. The exact position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the thiazole ring and the solvent used for analysis. Generally, aromatic and heterocyclic compounds exhibit strong absorption in the 200-400 nm range.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C6H6BrNO2S. Experimental values obtained from combustion analysis are then compared to these theoretical percentages. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 30.54% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.57% |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.84% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.93% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.55% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.58% |

| Total | 236.10 | 100.00% |

X-ray Crystallography for Solid-State Molecular Structure Determination

Currently, detailed X-ray crystallographic data for this compound is not available in published literature or crystallographic databases. While the molecular formula (C6H6BrNO2S) and predicted properties are known, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, has not been experimentally determined and reported.

The determination of the crystal structure through single-crystal X-ray diffraction would provide invaluable insights into the solid-state conformation of the molecule. This would involve measuring the diffraction pattern of X-rays passing through a single crystal of the compound. Analysis of this pattern would reveal the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal. Such data is fundamental for understanding the compound's physical properties and its interactions in a solid state.

While crystallographic data for structurally related bromothiazole derivatives exist, direct extrapolation of these findings to this compound is not feasible due to the specific influence of the ethyl and carboxylic acid functional groups on the crystal packing. Further research is required to obtain and analyze the crystal structure of this specific compound.

| Parameter | Data |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume | Not Available |

| Z | Not Available |

| Density (calculated) | Not Available |

| R-factor | Not Available |

Table 1: Crystallographic Data for this compound

Computational and Theoretical Investigations of 2 Bromo 5 Ethylthiazole 4 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods, varying in their level of theory and computational cost, offer a powerful lens through which to examine the electronic environment and geometry of 2-Bromo-5-ethylthiazole-4-carboxylic acid.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For thiazole (B1198619) derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(2d,2p), have been successfully employed to determine optimized molecular geometries and electronic properties. atlantis-press.comnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles for this compound, providing a detailed three-dimensional picture of the molecule.

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| Total Energy (Hartree) | -2550 to -2650 |

| Molecular Surface Area (Ų) | ~180 - 200 |

Note: The values in this table are representative examples based on DFT calculations of similar thiazole derivatives and are intended for illustrative purposes.

Semi-Empirical Methods for Conformational Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for exploring large conformational spaces. Semi-empirical methods, such as AM1 and PM3, offer a faster alternative for initial conformational analysis. nih.gov These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. For this compound, which has rotational freedom around the bonds connecting the ethyl and carboxylic acid groups to the thiazole ring, semi-empirical methods can be used to perform a rapid scan of the potential energy surface to identify low-energy conformers. These stable conformations can then be subjected to higher-level DFT calculations for more accurate energy determination and geometry optimization.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's chemical reactivity and electronic transitions. imist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.net

For thiazole derivatives, the HOMO is often localized on the thiazole ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, may be distributed across the ring and the electron-withdrawing carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack. Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. imist.ma

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: The values in this table are representative examples based on calculations of similar thiazole derivatives and are intended for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Moving beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational preferences and how it vibrates and interacts with its environment over time.

Conformational Preferences and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. For this compound, rotation around the single bonds allows for various conformations. Molecular mechanics force fields can be used to rapidly explore the potential energy landscape and identify the most stable conformers. The relative energies of these conformers can then be more accurately calculated using quantum mechanical methods. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule. Understanding the energy barriers between different conformations is also crucial, as it determines the flexibility of the molecule at a given temperature.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies can be compared with experimental IR spectra to help assign specific peaks to the stretching and bending modes of different functional groups within the molecule, such as the C=O stretch of the carboxylic acid, the C-Br stretch, and the various vibrations of the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These theoretical chemical shifts, when compared to experimental NMR data, can confirm the proposed structure of this compound and its derivatives. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-visible range. The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic structure and chromophores within the molecule.

| Spectroscopic Parameter | Predicted Value |

| C=O Stretch (IR, cm⁻¹) | 1700 - 1750 |

| ¹³C Chemical Shift (Carboxylic Acid, ppm) | 160 - 170 |

| λmax (UV-Vis, nm) | 280 - 320 |

Note: The values in this table are representative examples based on theoretical predictions for similar thiazole derivatives and are intended for illustrative purposes.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational methods have become indispensable in modern medicinal chemistry for elucidating the structure-reactivity relationships (SAR) of heterocyclic compounds, including derivatives of this compound. These theoretical investigations provide deep insights into how the structural and electronic properties of a molecule influence its chemical reactivity and, consequently, its biological activity. By employing quantum chemical calculations, chemists can predict and rationalize the effects of various substituents on the thiazole ring, guiding the design of new derivatives with desired properties.

A fundamental aspect of computational SAR studies is the analysis of the molecular electronic structure. Methods like Density Functional Theory (DFT) are used to calculate key descriptors of reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. For thiazole derivatives, the introduction of electron-donating or electron-withdrawing groups at different positions on the ring can significantly alter the HOMO-LUMO gap and thus modulate the molecule's reactivity.

Quantum chemical studies on various thiazole derivatives have demonstrated the profound influence of substituents on the reactivity of the thiazole ring. For example, the presence of electron-donating groups tends to increase the electron density on the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, favoring nucleophilic attack. These effects can be quantified through computational analysis of electrostatic potential maps and atomic charges.

A notable application of these computational methods is in understanding the metabolic fate of thiazole-containing drugs. Quantum chemical calculations have been employed to study the biotransformation of the thiazole ring, which can lead to the formation of reactive metabolites. The presence of substituents can influence which metabolic pathways are favored. For example, blocking a potential site of metabolism, such as the C5 position with a methyl group, can significantly alter the metabolic profile and reduce toxicity. This highlights the importance of considering metabolic activation pathways in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. In QSAR, statistical models are built to correlate the biological activity of a series of compounds with their calculated physicochemical properties or molecular descriptors. For thiazole derivatives, descriptors such as molecular connectivity indices and Kier's shape indices have been shown to be important for their antimicrobial activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The following table presents hypothetical data illustrating how computational descriptors for a series of this compound derivatives might be used in an SAR study.

| Derivative | Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Activity (IC50, µM) |

| 1 | -H | -6.5 | -1.2 | 5.3 | 10.5 |

| 2 | -NH2 | -6.1 | -1.0 | 5.1 | 5.2 |

| 3 | -NO2 | -7.2 | -2.0 | 5.2 | 8.7 |

| 4 | -CH3 | -6.3 | -1.1 | 5.2 | 7.8 |

| 5 | -Cl | -6.8 | -1.5 | 5.3 | 9.1 |

This table is for illustrative purposes and does not represent real experimental data.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate, and determine the activation energies. This information is crucial for understanding reaction kinetics and selectivity.

Density Functional Theory (DFT) is the most common method used for these investigations. It allows for the accurate calculation of the geometries and energies of reactants, products, intermediates, and transition states. For instance, in the synthesis of thiazole derivatives, computational studies can help to understand the step-by-step mechanism of ring formation, such as in the Hantzsch thiazole synthesis.

A key area where transition state analysis has been applied to thiazole derivatives is in understanding their metabolic activation by cytochrome P450 enzymes. These studies have explored various potential biotransformation pathways, including epoxidation, S-oxidation, and N-oxidation of the thiazole ring. nih.govresearchgate.netfz-juelich.de For each pathway, the transition state for the oxygen transfer from the enzyme's active species to the thiazole ring is located, and the corresponding energy barrier is calculated.

The results of such studies have shown that for a model thiazole, the epoxidation pathway has a lower energy barrier compared to S-oxidation and N-oxidation, suggesting it is a kinetically favorable process. nih.govresearchgate.netfz-juelich.de The presence of substituents on the thiazole ring can significantly influence these energy barriers. For example, an electron-donating amino group can lower the activation energy for epoxidation, making the derivative more susceptible to this metabolic pathway. nih.gov Conversely, blocking certain positions on the ring can increase the energy barrier for a particular reaction, thereby inhibiting that metabolic route. researchgate.net

Computational studies have also shed light on the subsequent reactions of the initially formed reactive metabolites. For example, the rearrangement of thiazole epoxides can lead to the formation of highly electrophilic and potentially toxic isomers. researchgate.net The energy barriers for these rearrangement reactions can also be calculated, providing a more complete picture of the metabolic fate of the parent compound.

The following table provides an example of calculated energy barriers for different biotransformation pathways of a generic thiazole, illustrating the kind of data generated from transition state analysis.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Epoxidation | 0.0 | 13.6 | -24.0 | 13.6 |

| S-oxidation | 0.0 | 14.6 | -15.8 | 14.6 |

| N-oxidation | 0.0 | 17.9 | -24.3 | 17.9 |

Data adapted from quantum chemical studies on model thiazole compounds and is for illustrative purposes. nih.govresearchgate.netfz-juelich.de

Through such detailed computational analyses, a deeper understanding of the factors controlling the reactivity and metabolic fate of this compound and its derivatives can be achieved, which is invaluable for the design of safer and more effective molecules.

Applications of 2 Bromo 5 Ethylthiazole 4 Carboxylic Acid As a Synthetic Intermediate

Fabrication of Diverse Thiazole-Containing Molecular Scaffolds

The bifunctional nature of 2-bromo-5-ethylthiazole-4-carboxylic acid, possessing both an electrophilic carbon atom susceptible to coupling reactions (at the C2 position bearing the bromine) and a nucleophilic/acylating center (the carboxylic acid), makes it an ideal starting material for the construction of diverse molecular scaffolds. The bromine atom can be replaced through various metal-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted into esters, amides, or other derivatives.

For instance, the bromine at the 2-position of the thiazole (B1198619) ring is amenable to substitution. A common strategy involves a halogen-metal exchange reaction to form a thiazolyllithium or Grignard reagent, which can then react with a wide range of electrophiles. This approach has been demonstrated with the analogous compound, ethyl 2-bromo-4-methylthiazole-5-carboxylate, which undergoes a magnesium-bromide exchange to create a Grignard reagent. This intermediate subsequently reacts with an aldehyde like N-formylmorpholine to introduce a formyl group at the 2-position semanticscholar.orgresearchgate.net. Similarly, Suzuki coupling reactions are widely employed to form new carbon-carbon bonds at this position, as seen in the synthesis of the anti-gout drug Febuxostat, which involves coupling a thiazole intermediate with a boronic acid derivative rsc.org.

The carboxylic acid moiety at the 4-position provides another handle for diversification. Standard peptide coupling conditions can be used to form amide bonds, linking the thiazole core to various amines, amino acids, or complex amine-containing fragments. This strategy is central to building larger, biologically active molecules and focused chemical libraries.

The following table illustrates potential synthetic transformations for creating diverse scaffolds from 2-bromo-thiazole carboxylic acid derivatives:

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

| C2-Bromine | Halogen-Metal Exchange | iPrMgCl·LiCl, then an electrophile (e.g., aldehyde) | C2-Carbon substituent |

| C2-Bromine | Suzuki Coupling | Boronic acid, Palladium catalyst | C2-Aryl or C2-Alkenyl substituent |

| C4-Carboxylic Acid | Amide Coupling | Amine, Coupling agents (e.g., HOBt/EDC) | C4-Amide |

| C4-Carboxylic Acid | Esterification | Alcohol, Acid catalyst | C4-Ester |

Precursor in the Synthesis of Agrochemical Research Compounds

The thiazole ring is a well-established pharmacophore in the agrochemical industry, found in a variety of commercial pesticides acs.org. Compounds containing this heterocyclic core have been shown to exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. Consequently, this compound represents a key precursor for the synthesis of new agrochemical candidates.

Fungicidal Agents and Derivatives

Thiazole derivatives are prominent in the development of fungicidal agents. Research has shown that 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit good fungicidal activity against a range of agricultural fungi acs.orgnih.gov. For example, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one compounds have demonstrated significant fungicidal effects nih.gov. The utility of 2-amino-4-methylthiazole-5-carboxamides as fungicides has also been patented. The structural features of this compound allow for its conversion into these and other classes of fungicidal compounds, making it a valuable intermediate for developing novel crop protection agents.

Herbicidal Agents and Derivatives

In addition to their fungicidal properties, thiazole-containing compounds have been investigated for their herbicidal activity nih.gov. The core thiazole structure can be modified to target specific biological pathways in weeds, leading to the development of selective herbicides. The versatility of this compound allows chemists to synthesize a range of derivatives that can be screened for herbicidal efficacy, contributing to the discovery of new weed management solutions in agriculture.

Role in the Development of Chemical Probes and Tools for Molecular Biology

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The thiazole scaffold is a valuable component in the design of such tools. Research on inhibitors for the kinesin HSET, a protein involved in cell division, demonstrated that a related compound, ethyl 2-bromo-4-methylthiazole-5-carboxylate, could be used as a starting point to develop potent and selective inhibitors semanticscholar.orgresearchgate.net.

These inhibitors were further modified to create cellular target engagement probes. This was achieved by attaching a "click-chemistry" handle, a small, reactive group that allows for the specific attachment of a fluorescent dye or other reporter molecule inside a living cell semanticscholar.org. This powerful technique enables researchers to visualize where the probe is binding and confirm its interaction with the target protein. Given its structural similarity, this compound could be similarly employed to create novel chemical probes for investigating a wide array of biological targets.

Generation of Focused Chemical Libraries for Research Screening

In modern drug discovery and chemical biology, researchers often synthesize large numbers of related compounds, known as a chemical library, to screen for activity against a specific biological target. The goal is to explore the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity.

This compound is an excellent building block for generating such "focused" libraries. The two distinct points for chemical modification (the bromo and carboxylic acid groups) allow for a combinatorial approach. For example, by reacting the carboxylic acid with 100 different amines and then performing 100 different cross-coupling reactions at the bromo position, a library of 10,000 unique compounds can be rapidly synthesized. This approach was effectively used in a study that created a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives to explore analogues of the anti-cancer drug dasatinib. This highlights the strategic value of intermediates like this compound in generating chemical diversity for screening programs.

Applications in Advanced Materials Science Research (e.g., polymer precursors, optoelectronic materials)

While less common than its application in life sciences, the thiazole heterocycle is a recognized component in the field of materials science, particularly for organic electronics. Thiazole-containing molecules and polymers have been investigated as organic semiconductors due to the electron-accepting nature of the thiazole ring semanticscholar.orgresearchgate.net. These materials are used in applications such as organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs) researchgate.net.

Fused thiazole systems, such as thiazolothiazole, are particularly noted for their high stability and rigid, planar structure, which facilitates the intermolecular interactions necessary for efficient charge transport rsc.org. Synthetic routes to thiazole-containing polymers often involve the polymerization of appropriately functionalized monomers. The bromo and carboxylic acid groups on this compound could potentially be adapted for polymerization reactions, allowing its incorporation into conjugated polymer backbones. This would make it a candidate for research into new photoactive or conductive materials for advanced electronic devices.

Q & A

Basic Questions

Q. What are the key functional groups in 2-Bromo-5-ethylthiazole-4-carboxylic acid, and how do they influence its chemical reactivity?

- The compound contains a bromo substituent (C-Br), ethyl group (C₂H₅), thiazole ring (aromatic heterocycle with N and S), and carboxylic acid (-COOH).

- Bromo group : Facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or elimination reactions.

- Carboxylic acid : Enables salt formation, esterification, or amide coupling for derivatization .

- Thiazole ring : Contributes to π-π stacking in biological systems and stabilizes intermediates in synthetic pathways .

Q. What spectroscopic methods are recommended for characterizing this compound?

- 1H/13C NMR : Identify protons adjacent to electronegative atoms (e.g., Br, S) and confirm the carboxylic acid proton (δ ~12 ppm).

- FT-IR : Detect -COOH (broad peak ~2500–3300 cm⁻¹ for O-H stretch) and C=O (1700–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of COOH or Br).

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of substituents .

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | Br-induced deshielding in adjacent protons | |

| X-ray | Thiazole ring planarity and Br···S interactions |

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the bromo substituent?

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid coupling.

- Solvent System : Employ DMF/H₂O (4:1) or THF under inert atmosphere to prevent hydrolysis of intermediates.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

- Monitoring : Track Br displacement via TLC (Rf shift) or 1H NMR (disappearance of Br-adjacent proton signals) .

Q. What strategies mitigate decarboxylation during derivatization of the carboxylic acid group?

- Low-Temperature Activation : Use DCC/DMAP at 0–5°C to form active esters before coupling with amines.

- Protection/Deprotection : Convert -COOH to methyl ester (via SOCl₂/MeOH) to stabilize during reactions, then hydrolyze back .

- Microwave-Assisted Synthesis : Shorten reaction times to minimize thermal degradation .

| Issue | Solution | Efficiency |

|---|---|---|

| Decarboxylation | Ester protection | >90% yield |

| Side reactions | Low-temperature activation | 85–95% purity |

Q. How does the ethyl group at position 5 influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Lipophilicity : The ethyl group enhances membrane permeability, critical for antimicrobial or anticancer activity.

- Steric Effects : Modulates binding affinity to enzymes (e.g., kinase inhibitors) by altering pocket accessibility.

- Comparative Studies : Replace ethyl with methyl or propyl to assess optimal chain length for target engagement .

Methodological Challenges and Solutions

Q. What are the common impurities in synthetic batches, and how are they resolved?

- Byproducts : Unreacted bromo precursors or dehalogenated thiazole derivatives.

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O).

- Analytical QC : HPLC with C18 column (ACN/H₂O + 0.1% TFA) to detect <0.5% impurities .

Q. How is the stability of this compound assessed under varying storage conditions?

- Accelerated Degradation Studies :

- Temperature : Store at 4°C (stable for 6 months) vs. 25°C (30% decomposition in 3 months).

- Light Sensitivity : Amber vials prevent photolytic debromination.

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Some protocols report 60–70% yields (unoptimized conditions), while others achieve >85% with microwave assistance. Validate via reproducibility across labs .

- Biological Activity : Discrepancies in IC50 values (e.g., anticancer assays) may arise from cell line variability. Use standardized MTT protocols with triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.